2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan
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Overview
Description
2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with a 4-bromophenyl group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrofuran.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-bromobenzaldehyde and 2-nitrofuran in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-5-[(E)-2-nitroethenyl]furan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan involves interactions with various molecular targets:
Molecular Targets: The nitro group can participate in redox reactions, while the bromophenyl group can engage in aromatic interactions.
Pathways Involved: The compound can affect pathways related to oxidative stress and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)furan: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-(4-nitrophenyl)furan: Contains a nitro group on the phenyl ring instead of the furan ring, leading to different reactivity and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSSMTISCNZTBR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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